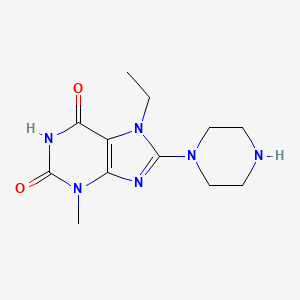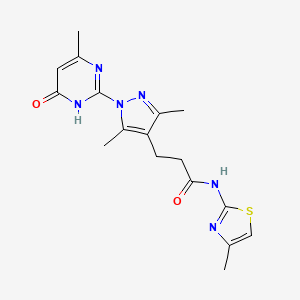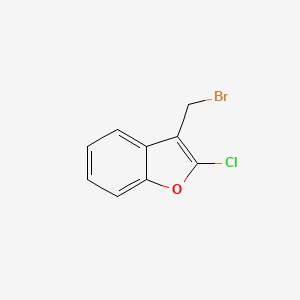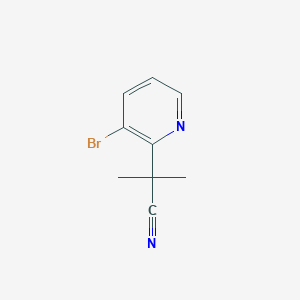
2-(3-Bromopyridin-2-yl)-2-methylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
There are several methods for synthesizing this compound. One of the most common methods involves the reaction between 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . This reaction yields these novel pyridine derivatives in moderate to good yield .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis . The InChI code for this compound is 1S/C6H6BrNO/c7-5-2-1-3-8-6(5)4-9/h1-3,9H,4H2 .Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed using the Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 202.05 g/mol. It is a yellow crystalline solid with a melting point of 65-68°C . This compound is soluble in organic solvents such as ethanol and acetone but insoluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
2-(3-Bromopyridin-2-yl)-2-methylpropanenitrile serves as an important intermediate in various synthetic pathways, particularly in the synthesis of complex molecules and materials with potential applications in organic electronics and photophysics. For instance, its utility in the construction of heteroleptic mononuclear cyclometalated complexes has been demonstrated, where it acts as a building block for polymetallic architectures with tunable electronic and emission properties. These complexes find applications in the development of organic light-emitting devices (OLEDs) and light-emitting electrochemical cells (LECs), indicating its pivotal role in advancing materials science for photonic applications (Stagni et al., 2008).
Catalysis and Chemical Transformations
The compound is also instrumental in regioselective catalysis, facilitating the formation of aminopyridines through cobalt-catalyzed [2 + 2 + 2] cycloadditions, which yields compounds with high yields and specificity. This method underscores the compound's significance in synthesizing biologically relevant structures, demonstrating its broader impact on synthetic chemistry and potential pharmaceutical applications (Garcia et al., 2011).
Pharmaceutical and Biological Research
In pharmaceutical research, 2-(3-Bromopyridin-2-yl)-2-methylpropanenitrile serves as a critical intermediate in the development of PI3K/mTOR inhibitors, showcasing its importance in the synthesis of therapeutic agents. The optimized synthesis method for this compound facilitates the production of NVP-BEZ235 derivatives, highlighting its role in creating targeted therapies for cancer treatment (Lei et al., 2015).
Advanced Materials and Nanotechnology
The versatility of 2-(3-Bromopyridin-2-yl)-2-methylpropanenitrile extends to the field of nanotechnology and advanced materials. For example, its derivatization has been explored for the synthesis of novel pyridine-based derivatives with potential applications in materials science, including as chiral dopants for liquid crystals and in quantum mechanical investigations. This illustrates the compound's contribution to developing new materials with unique electronic and optical properties, which could have significant impacts on technology and industry (Ahmad et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-bromopyridin-2-yl)-2-methylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-9(2,6-11)8-7(10)4-3-5-12-8/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTFAFJKPMABGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=C(C=CC=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromopyridin-2-yl)-2-methylpropanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[[cyano-(4-fluorophenyl)methyl]amino]-4-oxobutanoate](/img/structure/B2976009.png)
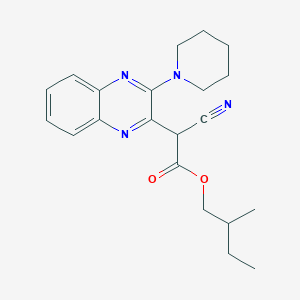
![1-Bromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B2976014.png)

![(E)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methyl-3-phenylacrylamide](/img/structure/B2976017.png)

![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2976023.png)
![[2-oxidanylidene-2-(3-oxidanylidene-4H-1,4-benzoxazin-6-yl)ethyl] 4-(2-cyanoethanoylamino)benzoate](/img/structure/B2976024.png)
![Phosphonic acid, P-[2-[[4-[[3-chloro-4-(2-pyridinylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolinyl]amino]-2-oxoethyl]-, diethyl ester](/img/structure/B2976025.png)
